Cas no 144870-96-2 (4-aminooxolan-3-ol)

4-Aminooxolan-3-ol is a heterocyclic compound featuring both amino and hydroxyl functional groups on an oxolane (tetrahydrofuran) ring. This structure imparts versatility in synthetic applications, particularly as a chiral building block in pharmaceutical and agrochemical intermediates. The presence of reactive functional groups enables selective modifications, facilitating the synthesis of complex molecules. Its oxolane scaffold contributes to enhanced stability and solubility in organic solvents, making it suitable for diverse reaction conditions. The compound’s stereochemistry also allows for enantioselective synthesis, which is critical in the development of biologically active compounds. Overall, 4-aminooxolan-3-ol is a valuable intermediate for researchers seeking to explore novel synthetic pathways.
4-aminooxolan-3-ol structure
4-aminooxolan-3-ol structure
Product Name:4-aminooxolan-3-ol
CAS No:144870-96-2
MF:C4H9NO2
MW:103.119761228561
MDL:MFCD11870199
CID:108913
PubChem ID:10486809
Update Time:2025-10-29

4-aminooxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Aminotetrahydrofuran-3-ol
    • 3-Furanol,4-aminotetrahydro-
    • 4-aminooxolan-3-ol
    • 4-aminotetrahydro-3-Furanol
    • 3-Furanol,4-aminotetrahydro-(9CI)
    • 3-Furanol, 4-aminotetrahydro-
    • (3S,4S)-4-Aminotetrahydrofuran-3-ol
    • trans-4-Aminotetrahydrofuran-3-ol
    • HQVKXDYSIGDGSY-UHFFFAOYSA-N
    • 7148AA
    • AM803216
    • 4-Amino-tetrahydro-furan-3-ol
    • (3R,4R)-4-Amino-tetrahydro-furan-3-ol
    • SB10919
    • CS-0112323
    • (3R,4S)-4-Amino-3-hydroxytetrahydrofuran
    • SB10912
    • SY097448
    • SB33671
    • SY233968
    • MFCD11870199
    • AKOS006034875
    • SY219989
    • SB33850
    • cis-4-amino-tetrahydrofuran-3-ol
    • SB10909
    • SY270291
    • SB10917
    • O11159
    • FT-0660282
    • MFCD18833631
    • SCHEMBL424491
    • 330975-13-8
    • AS-50167
    • MFCD18833630
    • trans-4-Amino-tetrahydrofuran-3-ol
    • SB10911
    • MFCD11108666
    • EN300-76263
    • MFCD18836454
    • SY105190
    • DTXSID40440608
    • MFCD09260577
    • 144870-96-2
    • SY099030
    • rel-(3R,4R)-4-Aminotetrahydro-3-furanol
    • (3S,4S)-4-Amino-tetrahydro-furan-3-ol
    • (3S,4R)-4-Amino-tetrahydro-furan-3-ol
    • DB-024499
    • cis-4-Amino-tetrahydro-furan-3-ol
    • trans-4-Amino-tetrahydro-furan-3-ol
    • MDL: MFCD11870199
    • Inchi: 1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2
    • InChI Key: HQVKXDYSIGDGSY-UHFFFAOYSA-N
    • SMILES: O1CC(C(C1)N)O

Computed Properties

  • Exact Mass: 103.063328530g/mol
  • Monoisotopic Mass: 103.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 66.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5
  • XLogP3: -1.6

4-aminooxolan-3-ol Security Information

4-aminooxolan-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A897874-1g
4-Aminotetrahydrofuran-3-ol
144870-96-2 ≥95%
1g
¥2,025.00 2022-09-02
TRC
A633388-10mg
4-Aminotetrahydrofuran-3-ol
144870-96-2
10mg
$ 50.00 2022-06-07
TRC
A633388-50mg
4-Aminotetrahydrofuran-3-ol
144870-96-2
50mg
$ 95.00 2022-06-07
TRC
A633388-100mg
4-Aminotetrahydrofuran-3-ol
144870-96-2
100mg
$ 135.00 2022-06-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD00313-10g
4-aminooxolan-3-ol
144870-96-2 95%
10g
$1230 2023-09-07
Fluorochem
223038-250mg
4-Aminotetrahydrofuran-3-ol
144870-96-2 95%
250mg
£106.00 2022-03-01
Fluorochem
223038-1g
4-Aminotetrahydrofuran-3-ol
144870-96-2 95%
1g
£219.00 2022-03-01
Fluorochem
223038-10g
4-Aminotetrahydrofuran-3-ol
144870-96-2 95%
10g
£870.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UO798-50mg
4-aminooxolan-3-ol
144870-96-2 95+%
50mg
324.0CNY 2021-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UO798-200mg
4-aminooxolan-3-ol
144870-96-2 95+%
200mg
675.0CNY 2021-07-18

4-aminooxolan-3-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:144870-96-2)4-aminooxolan-3-ol
Order Number:A999928
Stock Status:in Stock
Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:34
Price ($):269.0/832.0/1127.0/2157.0
Email:sales@amadischem.com

Additional information on 4-aminooxolan-3-ol

Professional Introduction to Compound with CAS No. 144870-96-2 and Product Name: 4-aminooxolan-3-ol

4-aminooxolan-3-ol, identified by the chemical abstracts service number CAS No. 144870-96-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in medicinal chemistry and drug development. The compound’s molecular structure, comprising an oxolan ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, provides a versatile platform for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.

The 4-aminooxolan-3-ol molecule exhibits interesting physicochemical properties that make it suitable for various chemical transformations. Its polar nature, arising from the presence of both amino and hydroxyl functional groups, facilitates interactions with biological targets, which is crucial for designing pharmacologically active molecules. Additionally, the oxolan ring itself is a recognized motif in natural products and pharmaceuticals, often contributing to binding affinity and metabolic stability in drug candidates.

In recent years, there has been growing interest in 4-aminooxolan-3-ol as a building block for the synthesis of novel therapeutic agents. Researchers have explored its utility in constructing more complex scaffolds by employing various coupling reactions, such as amide bond formation and alkylation strategies. These transformations have led to the development of derivatives with enhanced biological activity, making them promising candidates for further investigation in preclinical studies.

One of the most compelling aspects of 4-aminooxolan-3-ol is its potential role in addressing unmet medical needs. For instance, studies have demonstrated its efficacy as a precursor in the synthesis of compounds targeting specific enzymatic pathways involved in inflammation and cancer metabolism. The ability to modify the oxolan core allows chemists to fine-tune physicochemical properties such as solubility and bioavailability, which are critical factors in drug design.

The synthesis of 4-aminooxolan-3-ol itself has been optimized through multiple methodologies, each offering distinct advantages depending on the scale and purity requirements. Common approaches include reductive amination of appropriately substituted oxiranes or nucleophilic addition reactions followed by deprotonation. These synthetic routes highlight the compound’s accessibility, enabling researchers to incorporate it into larger molecular architectures with relative ease.

From a computational chemistry perspective, 4-aminooxolan-3-ol has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These simulations have provided insights into key binding pockets and hydrogen bonding patterns, guiding medicinal chemists in designing more potent inhibitors or modulators. The integration of experimental data with computational predictions has been instrumental in rationalizing structure-activity relationships (SAR) for derivatives of this compound.

The pharmacological profile of 4-aminooxolan-3-ol derivatives has been explored across various disease models. Notably, some analogs have shown promising results in inhibiting key enzymes implicated in metabolic disorders, suggesting their potential as therapeutic agents for conditions such as diabetes and hyperlipidemia. Furthermore, preliminary studies indicate that certain modifications can enhance selectivity against off-target proteins, reducing adverse effects associated with small-molecule drugs.

As research progresses, the applications of 4-aminooxolan-3-ol are expected to expand into new areas of pharmaceutical innovation. Advances in green chemistry principles have also prompted efforts to develop more sustainable synthetic routes for this compound, aligning with global initiatives to minimize environmental impact. Such developments not only improve cost-efficiency but also contribute to more eco-friendly drug manufacturing processes.

The versatility of 4-amino-octanediol makes it an attractive candidate for interdisciplinary collaborations between organic chemists, biochemists, and pharmacologists. By leveraging synthetic expertise alongside biological insights, researchers can accelerate the discovery pipeline for novel therapeutics derived from this scaffold. This collaborative approach underscores the importance of 4-amino-octanediol as a cornerstone in modern medicinal chemistry.

In conclusion,CAS No 144870962 represents more than just a chemical identifier; it signifies a molecule with profound implications for drug discovery and development. The unique structural features of 4-amino-octanediol, coupled with its synthetic accessibility and biological relevance, underscore its significance as a privileged scaffold in pharmaceutical research today, paving the way for future breakthroughs that could address some of medicine’s most pressing challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:144870-96-2)4-aminooxolan-3-ol
A999928
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):269.0/832.0/1127.0/2157.0
Email